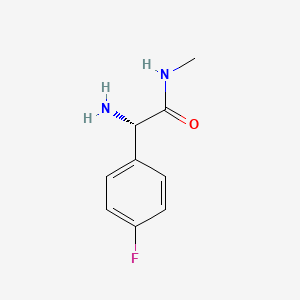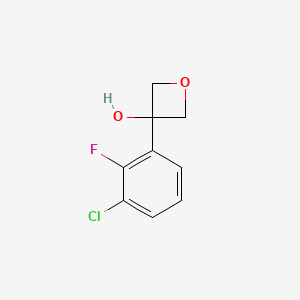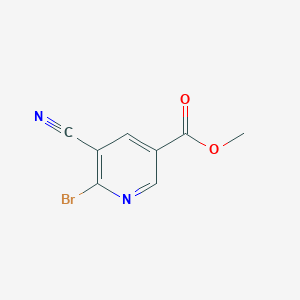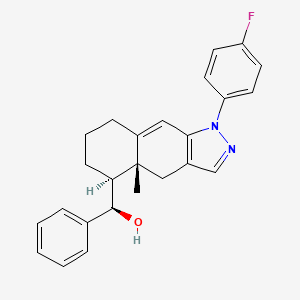
Glucocorticoids receptor agonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucocorticoids receptor agonist 2 is a synthetic compound designed to mimic the action of natural glucocorticoids by binding to the glucocorticoid receptor. Glucocorticoids are steroid hormones that play a crucial role in regulating inflammation, immune response, and metabolism. The therapeutic potential of this compound lies in its ability to modulate these physiological processes, making it a valuable tool in the treatment of various inflammatory and autoimmune diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glucocorticoids receptor agonist 2 typically involves multiple steps, including the formation of the steroid backbone and the introduction of functional groups that enhance its binding affinity to the glucocorticoid receptor. Common synthetic routes may include:
Formation of the Steroid Backbone: This step often involves the cyclization of a linear precursor to form the characteristic four-ring structure of steroids.
Functional Group Introduction: Various functional groups, such as hydroxyl, carbonyl, and methyl groups, are introduced to the steroid backbone to enhance its biological activity. This may involve reactions such as oxidation, reduction, and substitution.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Glucocorticoids receptor agonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Removal of oxygen or addition of hydrogen to reduce the oxidation state of the compound.
Substitution: Replacement of one functional group with another, often to enhance binding affinity or reduce side effects.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound with enhanced or modified biological activity. For example, oxidation may introduce hydroxyl groups that increase the compound’s solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
Glucocorticoids receptor agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of glucocorticoids and to develop new synthetic routes for steroidal drugs.
Biology: Employed in research to understand the molecular mechanisms of glucocorticoid action and to investigate the role of glucocorticoid receptors in various physiological processes.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents that target the glucocorticoid receptor.
Wirkmechanismus
Glucocorticoids receptor agonist 2 exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily. Upon binding, the receptor undergoes a conformational change, allowing it to translocate to the nucleus and bind to specific DNA sequences known as glucocorticoid response elements. This binding regulates the transcription of target genes involved in inflammation, immune response, and metabolism. The molecular targets and pathways involved include:
Inhibition of Pro-inflammatory Transcription Factors: Such as NF-κB and AP-1.
Induction of Anti-inflammatory Genes: Such as interleukin-10 and annexin-1.
Modulation of Metabolic Pathways: Including glucose and lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to glucocorticoids receptor agonist 2 include:
Cortisol: The primary natural glucocorticoid in humans.
Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Prednisolone: Another synthetic glucocorticoid commonly used in clinical practice.
Uniqueness
This compound is unique in its ability to selectively modulate the glucocorticoid receptor with reduced side effects compared to traditional glucocorticoids. This selectivity is achieved through structural modifications that enhance its binding affinity and specificity for the receptor, minimizing unwanted interactions with other cellular targets.
Eigenschaften
Molekularformel |
C25H25FN2O |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(R)-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-5,6,7,8-tetrahydro-4H-benzo[f]indazol-5-yl]-phenylmethanol |
InChI |
InChI=1S/C25H25FN2O/c1-25-15-18-16-27-28(21-12-10-20(26)11-13-21)23(18)14-19(25)8-5-9-22(25)24(29)17-6-3-2-4-7-17/h2-4,6-7,10-14,16,22,24,29H,5,8-9,15H2,1H3/t22-,24+,25+/m1/s1 |
InChI-Schlüssel |
PAUIGLFJCJDVFW-VJTSUQJLSA-N |
Isomerische SMILES |
C[C@]12CC3=C(C=C1CCC[C@@H]2[C@H](C4=CC=CC=C4)O)N(N=C3)C5=CC=C(C=C5)F |
Kanonische SMILES |
CC12CC3=C(C=C1CCCC2C(C4=CC=CC=C4)O)N(N=C3)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
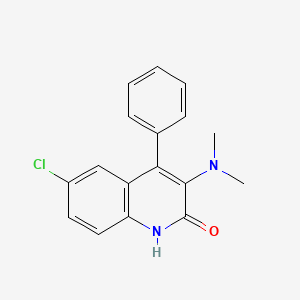
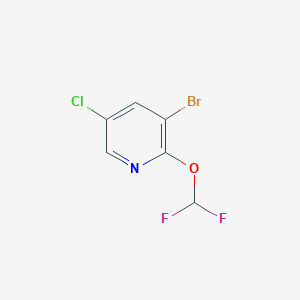

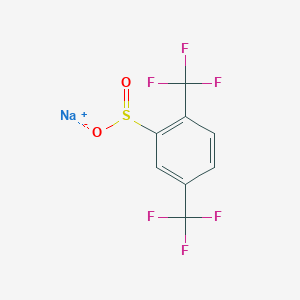
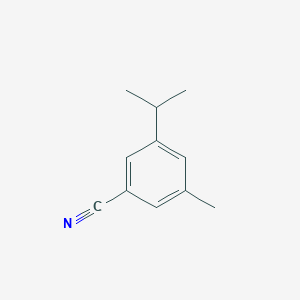
![Methyl 6-bromo-5-methylbenZo[b]thiophene-2-carboxylate](/img/structure/B13917818.png)
